molecular formula C16H33N2O4P B13846991 tert-Butyl (2-(((allyloxy)(diisopropylamino)phosphino)oxy)ethyl)carbamate

tert-Butyl (2-(((allyloxy)(diisopropylamino)phosphino)oxy)ethyl)carbamate

Cat. No.: B13846991
M. Wt: 348.42 g/mol
InChI Key: FSWCSGRZVPPKRT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a phosphanyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate typically involves multiple steps, starting with the preparation of the tert-butyl carbamate. This can be achieved through the reaction of tert-butyl alcohol with phosgene or its derivatives in the presence of a base such as triethylamine. The resulting tert-butyl carbamate is then reacted with di(propan-2-yl)amine and prop-2-enoxyphosphanyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phosphanyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicine, tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is investigated for its potential therapeutic properties, including its role as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that interact with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Di(propan-2-yl)amine: Shares the di(propan-2-yl)amino group but lacks the phosphanyl group.

    Prop-2-enoxyphosphanyl chloride: Contains the phosphanyl group but lacks the carbamate moiety.

Uniqueness

tert-Butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C16H33N2O4P

Molecular Weight

348.42 g/mol

IUPAC Name

tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate

InChI

InChI=1S/C16H33N2O4P/c1-9-11-20-23(18(13(2)3)14(4)5)21-12-10-17-15(19)22-16(6,7)8/h9,13-14H,1,10-12H2,2-8H3,(H,17,19)

InChI Key

FSWCSGRZVPPKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCNC(=O)OC(C)(C)C)OCC=C

Origin of Product

United States

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